rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran
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Overview
Description
rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran: is a complex organic compound that belongs to the class of dihydrobenzofurans This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a methyl group attached to a dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran typically involves multiple steps, including bromination, methylation, and cyclization reactionsThe final step involves the cyclization of the intermediate to form the dihydrobenzofuran ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom .
Scientific Research Applications
rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran include:
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
- (2R,3R)-2-(4-methoxyphenyl)-1-(2-methyl-2-propanyl)-6-oxo-3-piperidinecarboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry. The presence of the bromine atom, methoxyphenyl group, and methyl group in specific positions on the dihydrobenzofuran ring contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H15BrO2 |
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Molecular Weight |
319.19 g/mol |
IUPAC Name |
(2R,3R)-5-bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C16H15BrO2/c1-10-14-9-12(17)5-8-15(14)19-16(10)11-3-6-13(18-2)7-4-11/h3-10,16H,1-2H3/t10-,16-/m1/s1 |
InChI Key |
BWRIKBHEJIMUHB-QLJPJBMISA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1C(OC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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